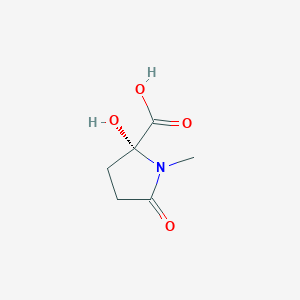
(R)-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry It is a derivative of pyrrolidine, a five-membered lactam ring, and features both hydroxyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the desired enantiomer is obtained. The reaction conditions often involve mild temperatures and specific solvents to maintain the integrity of the chiral center.
Industrial Production Methods: Industrial production of this compound may involve large-scale resolution techniques, such as crystallization or chromatography, to separate the desired enantiomer from a racemic mixture. Alternatively, biocatalytic methods using enzymes that selectively produce the ®-enantiomer can be employed for more sustainable and efficient production.
Types of Reactions:
Oxidation: The hydroxyl group in ®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its chiral nature and functional versatility.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
(S)-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid: The enantiomer of the compound, with different biological activities due to its opposite chirality.
Pyrrolidine-2-carboxylic acid: Lacks the hydroxyl group, leading to different chemical reactivity and biological properties.
2-Hydroxy-5-oxopyrrolidine-2-carboxylic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness: ®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its combination of functional groups allows for diverse reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2R)-2-hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-7-4(8)2-3-6(7,11)5(9)10/h11H,2-3H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
IGPPKFIAGCXMMN-ZCFIWIBFSA-N |
Isomeric SMILES |
CN1C(=O)CC[C@]1(C(=O)O)O |
Canonical SMILES |
CN1C(=O)CCC1(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




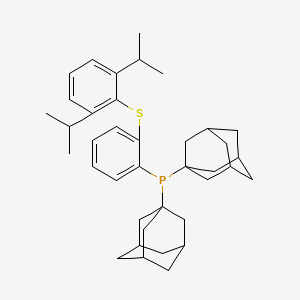
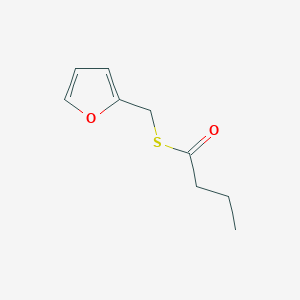
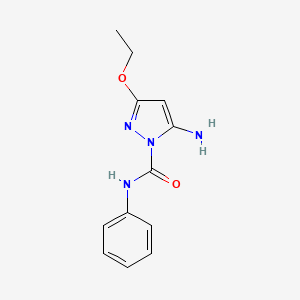

![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)
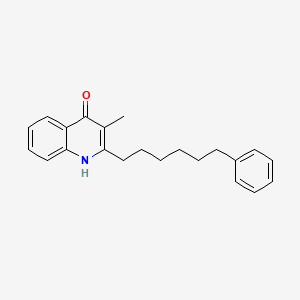
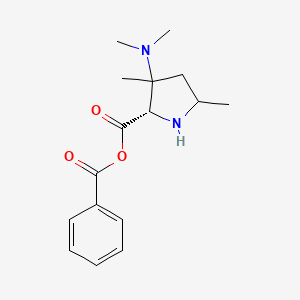
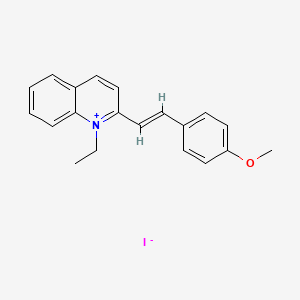
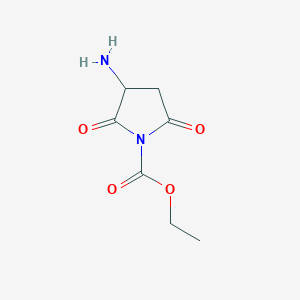
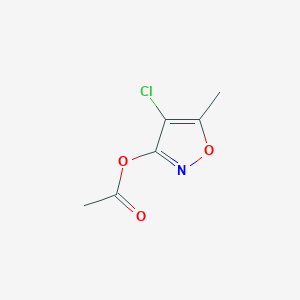
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)
